4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a bicyclic heterocyclic compound comprising a thiophene ring fused to a partially hydrogenated pyridine (piperidine) ring. The core structure, thieno[3,2-c]pyridine, is a 6,5-fused system with sulfur and nitrogen atoms contributing to its electronic and steric properties. The compound features two alkyl substituents at the 4-position: a methyl group and an isopropyl (propan-2-yl) group.
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
4-methyl-4-propan-2-yl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H17NS/c1-8(2)11(3)9-5-7-13-10(9)4-6-12-11/h5,7-8,12H,4,6H2,1-3H3 |
InChI Key |
RANKTOHDOBGCRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C2=C(CCN1)SC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of crotonaldehyde and an acid catalyst in the presence of a solvent . The reaction conditions must be carefully controlled to ensure the correct formation of the thieno[3,2-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thieno[3,2-c]pyridine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, protein synthesis, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine with structurally related thienopyridine derivatives, focusing on molecular properties, pharmacological activities, and synthetic pathways.
Table 1: Structural and Functional Comparison of Thieno[3,2-c]pyridine Derivatives
Key Comparisons:
Structural Variations and Pharmacological Relevance Prasugrel: Unlike the target compound, prasugrel contains a fluorophenyl and cyclopropyl group, enabling its role as a prodrug. Its active metabolite irreversibly binds to platelet ADP receptors, a mechanism absent in simpler alkyl-substituted derivatives . 4-Ethyl-4-methyl derivative: Shares the 4-position disubstitution pattern with the target compound but lacks the isopropyl group. The reduced steric bulk may influence solubility or metabolic stability .
Synthetic Approaches Prasugrel and its analogs are synthesized via multistep routes involving cyclization and functional group transformations (e.g., esterification, oxidation) .
Biological Activity Only prasugrel and its analogs (e.g., clopidogrel) exhibit well-documented antiplatelet activity due to their prodrug design and metabolite-mediated receptor binding .
Physicochemical Properties The tert-butoxycarbonyl (Boc) group in 5-Boc-thieno[3,2-c]pyridine enhances solubility and stability, making it a preferred intermediate in medicinal chemistry . Bulkier substituents (e.g., isopropyl vs. methyl) may increase lipophilicity, impacting membrane permeability in drug candidates.
Biological Activity
4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS No. 1936645-88-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic potential based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NS |
| Molecular Weight | 195.33 g/mol |
| CAS Number | 1936645-88-3 |
The compound features a thieno[3,2-c]pyridine core structure which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-c]pyridine have been shown to inhibit the Hedgehog signaling pathway, which is often dysregulated in various cancers.
In a study evaluating the inhibitory potency of several thieno[3,2-c]pyridine derivatives against Hedgehog acyltransferase (HHAT), it was found that specific structural modifications enhance their potency. For example, the (R)-enantiomers of these compounds demonstrated up to a two-fold increase in potency compared to their racemic counterparts .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of HHAT : This enzyme is crucial for the palmitoylation of Sonic Hedgehog (Shh), a signaling molecule implicated in tumor growth.
- Cellular Signaling Modulation : The compound's derivatives have been shown to affect downstream signaling pathways associated with cell proliferation and survival .
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the safety and efficacy of these compounds. The results indicated that while some derivatives showed promising anticancer activity with IC50 values below 20 μM, others exhibited high cytotoxicity at similar concentrations. This highlights the importance of structural optimization in developing effective therapeutic agents .
Study 1: Evaluation of Thieno[3,2-c]pyridine Derivatives
A comprehensive study evaluated multiple thieno[3,2-c]pyridine derivatives for their anticancer properties. The findings revealed that modifications at the 4-position significantly impacted both the potency and selectivity against cancer cells. Compounds with aryl substituents at this position were particularly effective in enhancing binding affinity to HHAT.
Study 2: Structure-Activity Relationship (SAR)
In another study focusing on SAR for thieno[3,2-c]pyridine derivatives, researchers synthesized various analogs and assessed their biological activity through a series of enzyme inhibition assays and cell viability tests. The results indicated that specific functional groups could enhance or diminish biological activity significantly. For instance:
- Compounds with bulky substituents at the 4-position showed increased inhibitory potency.
- Conversely, small or polar groups led to reduced activity due to steric hindrance or unfavorable interactions with the target enzyme.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
